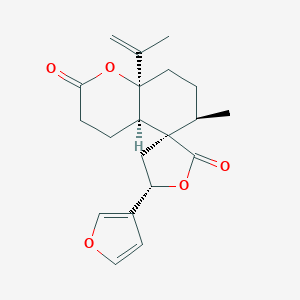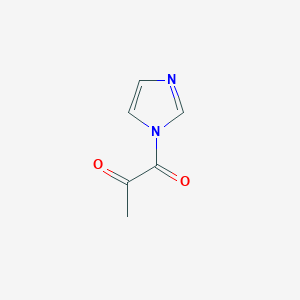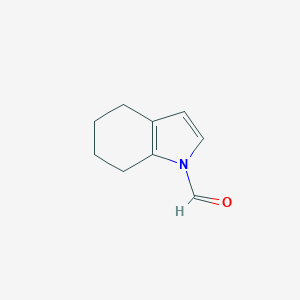
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is an organic compound that is widely used in scientific research. It is a versatile building block in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is not fully understood. However, it is believed to act as a precursor to various biologically active compounds. It is also believed to interact with various enzymes and receptors in the body, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde has various biochemical and physiological effects. It has been shown to have antitumor, antiviral, and antibacterial properties. It also has anxiolytic and antidepressant effects, as well as the ability to regulate appetite and sleep. Additionally, it is involved in the regulation of various neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds, making it a valuable tool in drug discovery. However, one of the limitations of using this compound is its instability. It is prone to oxidation and degradation, which can affect its activity and potency.
Orientations Futures
There are many future directions for the use of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in scientific research. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential as a drug target for various diseases, such as cancer and neurological disorders. Additionally, the role of this compound in various physiological processes, such as metabolism and immune function, could be further explored.
In conclusion, 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst. Another method involves the reduction of indole-3-carboxaldehyde using sodium borohydride or other reducing agents.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is widely used in scientific research due to its versatile nature. It is a key building block in the synthesis of various biologically active compounds, including alkaloids, antitumor agents, and neurotransmitters. It is also used in the synthesis of various natural products, such as tryptophan and serotonin.
Propriétés
Numéro CAS |
105679-16-1 |
|---|---|
Nom du produit |
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h5-7H,1-4H2 |
Clé InChI |
BDVQPOKEJHCNCD-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CN2C=O |
SMILES canonique |
C1CCC2=C(C1)C=CN2C=O |
Synonymes |
1H-Indole-1-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)

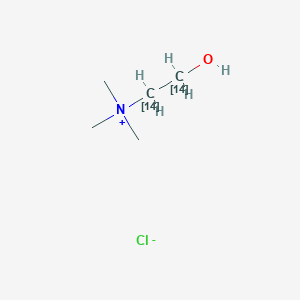



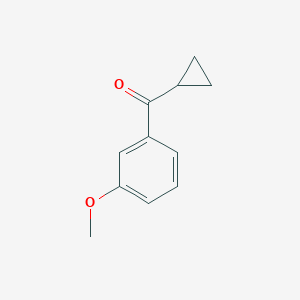

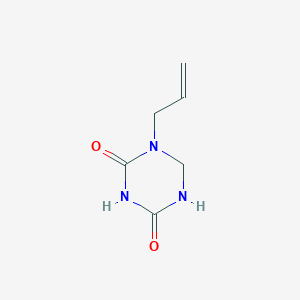
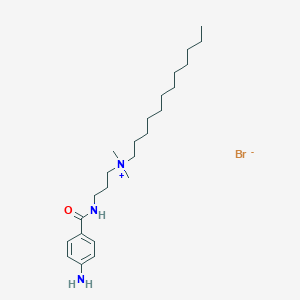
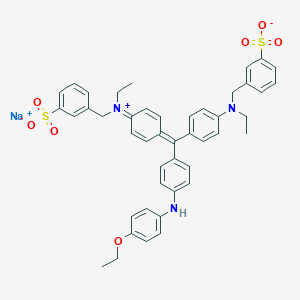
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
